(Z)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
(Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of a dichloropropylidene group and a methylbenzenesulfonohydrazide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 1,1-dichloropropan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods are critical to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichloropropylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide may have potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The dichloropropylidene group may interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The sulfonohydrazide moiety may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide include other sulfonohydrazides with different substituents on the aromatic ring or the alkylidene group. Examples include:
- N’-(1,1-Dichloropropan-2-ylidene)-benzenesulfonohydrazide
- N’-(1,1-Dichloropropan-2-ylidene)-4-chlorobenzenesulfonohydrazide
Uniqueness
The uniqueness of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl group on the aromatic ring and the dichloropropylidene group may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H12Cl2N2O2S |
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Molecular Weight |
295.18 g/mol |
IUPAC Name |
N-[(Z)-1,1-dichloropropan-2-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8- |
InChI Key |
GPLRSULWCRZDLC-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C(Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl |
Origin of Product |
United States |
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